molecular formula C16H17NO5S B5186809 4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid

4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid

Cat. No. B5186809
M. Wt: 335.4 g/mol
InChI Key: PVPWYMRKNHIOOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid and related compounds involves multi-step chemical processes, including methylation, sulfonylation, and amidation reactions. A study described the synthesis of a structurally similar compound, where methylation was used as a key step to introduce a methoxy group into the benzoic acid moiety, followed by sulfonylation to introduce the sulfonyl functional group (Wang Yu, 2008). Another approach involved the use of etherification and selective reduction methods, indicating the versatility in the synthesis routes for such compounds (Jiang Jian-hui, 2010).

Molecular Structure Analysis

The molecular structure of 4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid and its analogs can be analyzed through various spectroscopic techniques, including NMR and X-ray diffraction. These methods provide insights into the compound's stereochemistry, bonding, and spatial arrangement. For instance, X-ray crystallography has revealed supramolecular structures and hydrogen bonding patterns in related sulfonamide compounds, shedding light on their molecular conformations (Naoya Morohashi et al., 2014).

Chemical Reactions and Properties

4-Methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid participates in various chemical reactions due to its functional groups. For example, the presence of the methoxy group can influence the electron distribution within the molecule, affecting its reactivity towards nucleophilic substitution reactions. The sulfonyl group adds another layer of complexity, enabling the compound to undergo reactions such as sulfonylation and sulfonation, which are crucial in synthesizing pharmaceuticals and dyes (D. Lomov, 2019).

Physical Properties Analysis

The physical properties of 4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid, such as melting point, solubility, and crystal structure, can be significantly influenced by its molecular structure. Studies on related compounds have shown that the arrangement of functional groups and the overall molecular geometry play a crucial role in determining these properties. For example, the crystal structure analysis provides insights into the solid-state arrangement, which directly impacts the compound's melting point and solubility (Zhao et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid, such as acidity, reactivity, and stability, are determined by its functional groups. The benzoic acid moiety contributes to the compound's acidity, while the sulfonyl group affects its solubility and reactivity in chemical reactions. These properties are crucial in designing synthetic routes and understanding the compound's behavior in various chemical environments (Hayun et al., 2012).

Future Directions

The future directions for research on “4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid” could include further exploration of its synthesis, properties, and potential applications. Given its relation to benzoic acid, it may have potential uses in organic synthesis .

properties

IUPAC Name

4-methoxy-3-(2-phenylethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-22-14-8-7-13(16(18)19)11-15(14)23(20,21)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPWYMRKNHIOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(2-phenylethyl)sulfamoyl]benzoic acid

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